molecular formula C22H28N6O2 B10993586 N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-4-(pyridin-2-yl)piperazine-1-carboxamide

N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-4-(pyridin-2-yl)piperazine-1-carboxamide

Cat. No.: B10993586
M. Wt: 408.5 g/mol
InChI Key: WLNIZIUJVNDTSB-UHFFFAOYSA-N
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Description

N-[2-OXO-2-(4-PHENYLPIPERAZINO)ETHYL]-4-(2-PYRIDYL)TETRAHYDRO-1(2H)-PYRAZINECARBOXAMIDE is a complex organic compound that features a combination of piperazine, pyridine, and pyrazine moieties. This compound is of significant interest due to its potential pharmacological properties and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-OXO-2-(4-PHENYLPIPERAZINO)ETHYL]-4-(2-PYRIDYL)TETRAHYDRO-1(2H)-PYRAZINECARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Piperazine Moiety: The initial step involves the synthesis of the piperazine ring, which can be achieved through the reaction of ethylenediamine with diethyl oxalate.

    Introduction of the Phenyl Group: The phenyl group is introduced via a nucleophilic substitution reaction using phenyl chloride.

    Formation of the Pyrazine Ring: The pyrazine ring is synthesized through a cyclization reaction involving 2,3-diaminopyridine and a suitable aldehyde.

    Coupling Reactions: The final step involves coupling the piperazine and pyrazine moieties through a condensation reaction with an appropriate carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N-[2-OXO-2-(4-PHENYLPIPERAZINO)ETHYL]-4-(2-PYRIDYL)TETRAHYDRO-1(2H)-PYRAZINECARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at the phenyl and pyridine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Phenyl chloride for nucleophilic substitution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Introduction of various functional groups such as halides, nitro groups, or alkyl groups.

Scientific Research Applications

N-[2-OXO-2-(4-PHENYLPIPERAZINO)ETHYL]-4-(2-PYRIDYL)TETRAHYDRO-1(2H)-PYRAZINECARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a ligand in receptor binding studies.

    Medicine: Investigated for its pharmacological properties, including potential anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N-[2-OXO-2-(4-PHENYLPIPERAZINO)ETHYL]-4-(2-PYRIDYL)TETRAHYDRO-1(2H)-PYRAZINECARBOXAMIDE involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. For example, it may inhibit kinase activity, leading to the modulation of cell signaling pathways involved in inflammation or cancer progression.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-oxo-2-(4-(4-(2-(substituted phenyl amino) acetyl) piperazin-1-yl) phenyl) quinazolin-3 (4H)-yl) Benzamide
  • Polysubstituted 2-amino-4H-pyran-3-carbonitrile derivatives

Uniqueness

N-[2-OXO-2-(4-PHENYLPIPERAZINO)ETHYL]-4-(2-PYRIDYL)TETRAHYDRO-1(2H)-PYRAZINECARBOXAMIDE is unique due to its specific combination of piperazine, pyridine, and pyrazine moieties, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential pharmacological activities make it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C22H28N6O2

Molecular Weight

408.5 g/mol

IUPAC Name

N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-4-pyridin-2-ylpiperazine-1-carboxamide

InChI

InChI=1S/C22H28N6O2/c29-21(27-14-10-25(11-15-27)19-6-2-1-3-7-19)18-24-22(30)28-16-12-26(13-17-28)20-8-4-5-9-23-20/h1-9H,10-18H2,(H,24,30)

InChI Key

WLNIZIUJVNDTSB-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)CNC(=O)N3CCN(CC3)C4=CC=CC=N4

Origin of Product

United States

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